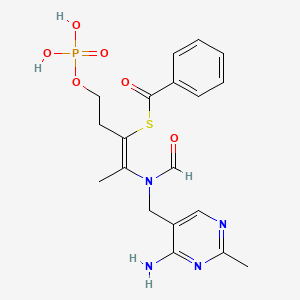
S-Benzoylthiamine O-monophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benfotiamine is a thioester that is a synthetic analogue of thiamine obtained by acylative cleavage of the thiazole ring and O-phospohorylation. It has a role as an immunological adjuvant, a nutraceutical, an antioxidant, a provitamin B1 and a protective agent. It is an aminopyrimidine, a member of formamides, an organic phosphate and a thioester. It derives from a thiamine(1+).
Benfotiamine has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
科学研究应用
Enhanced Bioavailability and Absorption
One of the primary advantages of S-benzoylthiamine O-monophosphate over traditional thiamine hydrochloride is its significantly higher bioavailability. Research indicates that this compound can produce a 48-fold increase in blood thiamine levels compared to thiamine hydrochloride within 1-2 hours post-administration. Furthermore, the elevated thiamine levels persist for longer durations, making it a more effective option for therapeutic use .
Table 1: Comparison of Thiamine Levels Post-Administration
| Compound | Maximum Blood Thiamine Level | Time to Peak (hours) | Duration of Effect |
|---|---|---|---|
| This compound | 148.1 μg/dL | 1-2 | >68 hours |
| Thiamine Hydrochloride | 17.5 μg/dL | 1-2 | <24 hours |
Diabetic Complications
Benfotiamine has been extensively studied for its role in preventing diabetic complications. It is believed to block key pathways involved in hyperglycemic damage by enhancing the activity of transketolase, an enzyme that helps mitigate glucose toxicity. Clinical studies have shown that benfotiamine can reduce the progression of diabetic neuropathy and retinopathy, providing significant benefits for patients with diabetes .
Neuroprotection
The compound has also demonstrated neuroprotective effects, particularly in models of oxidative stress related to diabetes. For instance, benfotiamine treatment has been associated with reduced oxidative damage in cerebral tissues, which is crucial for maintaining cognitive function in diabetic patients .
Pharmacological Properties
This compound exhibits several pharmacological properties that enhance its therapeutic potential:
- Immunological Adjuvant : It acts as an immunological adjuvant, potentially enhancing vaccine efficacy.
- Antioxidant Activity : The compound possesses antioxidant properties that help protect cells from oxidative damage.
- Provitamin Activity : As a provitamin B1, it serves as a precursor to active thiamine forms in the body .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in clinical settings:
- A study involving diabetic patients showed that those treated with benfotiamine experienced significant improvements in neuropathic symptoms compared to those receiving placebo treatments.
- Another clinical trial indicated that benfotiamine supplementation led to reduced urinary excretion of thiamine, suggesting better retention and utilization within the body compared to traditional forms .
Safety and Toxicity
The safety profile of this compound is favorable, with lower toxicity observed compared to thiamine hydrochloride. In acute toxicity studies conducted on mice, the lethal dose was found to be significantly higher for this compound than for thiamine hydrochloride, indicating a safer therapeutic window .
Table 2: Acute Toxicity Comparison
| Compound | LD50 (mg/kg) |
|---|---|
| Thiamine Hydrochloride | 90 |
| This compound | 15 |
属性
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 |
Source


|
| Record name | Benfotiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













